(3-Pyrrolidin-1-ylphenyl)methylamine

Catalog No.
S1496621
CAS No.
175696-70-5
M.F
C11H16N2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Pyrrolidin-1-ylphenyl)methylamine

CAS Number

175696-70-5

Product Name

(3-Pyrrolidin-1-ylphenyl)methylamine

IUPAC Name

(3-pyrrolidin-1-ylphenyl)methanamine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2

InChI Key

BXTWTBYGOKOWQX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=CC(=C2)CN

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)CN

Pyrrolidine is a five-membered ring and one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

For example, 1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

These derivatives can be used for the future development of novel compounds active against different infections and diseases .

(3-Pyrrolidin-1-ylphenyl)methylamine is a chemical compound with the molecular formula C11H16N2C_{11}H_{16}N_{2} and a molecular weight of 176.26 g/mol. It belongs to the pyrrolidine family, characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to a methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis.

There is no current information available regarding the mechanism of action of (3-Pyrrolidin-1-ylphenyl)methylamine in biological systems or its interaction with other compounds.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Ensure proper ventilation when handling the compound.
  • Be familiar with general laboratory safety procedures.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to nitroso or nitro derivatives.
  • Reduction: It can be reduced with lithium aluminum hydride, resulting in secondary or tertiary amines.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of various substituted amines or amides when reacted with alkyl halides or acyl chlorides in the presence of bases .

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halides or acyl chloridesPresence of a base

The biological activity of (3-Pyrrolidin-1-ylphenyl)methylamine is under investigation for its potential therapeutic properties. Pyrrolidine derivatives are known for their versatility and ability to influence various biological pathways. Studies suggest that compounds with similar structures may bind to specific protein targets, such as gamma tubulin, indicating potential applications in treating diseases .

The synthesis of (3-Pyrrolidin-1-ylphenyl)methylamine typically involves the reaction of 3-bromobenzylamine with pyrrolidine. This reaction is usually conducted in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures. Alternative methods may include using trifluoroacetic acid in dichloromethane under controlled conditions .

General Procedure

  • Combine 3-bromobenzylamine and pyrrolidine in DMF.
  • Add potassium carbonate as a base.
  • Heat the mixture to promote the reaction.
  • Purify the resulting compound through standard extraction techniques.

(3-Pyrrolidin-1-ylphenyl)methylamine has several applications in scientific research:

  • Chemistry: Utilized as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its interactions with biomolecules, potentially leading to new therapeutic agents.
  • Medicine: Explored as a precursor in drug development, particularly for targeting neurological disorders.
  • Industry: Employed in producing specialty chemicals and materials .

Research into the interactions of (3-Pyrrolidin-1-ylphenyl)methylamine with biological systems is ongoing. Its structural characteristics suggest it may interact with various proteins and enzymes, influencing biochemical pathways relevant to disease mechanisms. These studies are crucial for understanding its potential therapeutic effects and safety profile.

Several compounds share structural similarities with (3-Pyrrolidin-1-ylphenyl)methylamine:

  • (3-Pyrrolidin-1-ylphenyl)methanol
  • (3-Pyrrolidin-1-ylphenyl)acetic acid
  • (3-Pyrrolidin-1-ylphenyl)ethanamine

Comparison

(3-Pyrrolidin-1-ylphenyl)methylamine is unique due to its specific arrangement of functional groups, which affects its reactivity and interaction with biological targets compared to its analogs. While all these compounds belong to the pyrrolidine class, variations in their functional groups lead to differences in stability, reactivity, and potential applications in medicinal chemistry .

XLogP3

1.4

Wikipedia

1-(3-pyrrolidin-1-ylphenyl)methanamine

Dates

Modify: 2023-08-15

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